

Comparative NMR Analysis of 2-Bromo-3-methylquinoline and Related Analogs

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Compound of Interest

Compound Name: 2-Bromo-3-methylquinoline

Cat. No.: B189378

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This guide provides a detailed comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2-Bromo-3-methylquinoline**. For contextual understanding and to aid in spectral interpretation, experimental data for the related compounds 2-Chloro-3-methylquinoline and 2-Bromoquinoline are also presented. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Experimental Protocols

A standardized protocol was followed for the acquisition of all NMR spectra to ensure data consistency and comparability.

Instrumentation: All spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm BBFO probe.

Sample Preparation: Approximately 10-15 mg of each solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl_3), serving as both the solvent and the internal lock. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution was then transferred to a 5 mm NMR tube.

^1H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A 30-degree pulse width was used, and a total of 16 scans were accumulated for each spectrum.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2 seconds and a relaxation delay of 5 seconds. A total of 1024 scans were co-added to achieve an adequate signal-to-noise ratio.

Data Processing: The raw Free Induction Decay (FID) data was processed using MestReNova software. An exponential line broadening of 0.3 Hz was applied to the ¹H FID, and 1.0 Hz to the ¹³C FID prior to Fourier transformation. Phase and baseline corrections were performed manually.

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for **2-Bromo-3-methylquinoline** and its analogs. The data for **2-Bromo-3-methylquinoline** is predicted based on the analysis of the experimental data for the related compounds.

Table 1: ¹H NMR Chemical Shift Data (δ , ppm) in CDCl₃

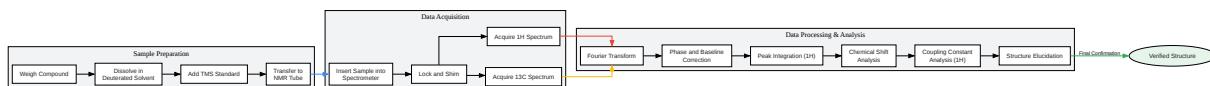
Proton	2-Bromo-3-methylquinoline (Predicted)	2-Chloro-3-methylquinoline	2-Bromoquinoline[1] [2]
CH ₃	~2.5	2.51	-
H-4	~8.0	8.02	7.98 (d, J = 8.4 Hz)
H-5	~7.8	7.78	7.51-8.20 (m)
H-6	~7.5	7.53	7.51-8.20 (m)
H-7	~7.7	7.69	7.51-8.20 (m)
H-8	~8.1	8.11	7.51-8.20 (m)

Table 2: ¹³C NMR Chemical Shift Data (δ , ppm) in CDCl₃

Carbon	2-Bromo-3-methylquinoline (Predicted)	2-Chloro-3-methylquinoline	2-Bromoquinoline
CH ₃	~18	18.2	-
C-2	~142	149.8	~142
C-3	~130	129.5	~122
C-4	~137	136.8	~139
C-4a	~127	127.1	~128
C-5	~129	129.3	~129
C-6	~127	127.4	~127
C-7	~130	130.1	~130
C-8	~128	128.0	~128
C-8a	~147	147.2	~147

Workflow for NMR Analysis

The logical progression from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram illustrates the typical workflow employed in the NMR analysis of small organic molecules like **2-Bromo-3-methylquinoline**.



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Workflow for NMR Spectroscopic Analysis.

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References

- 1. 2-Bromoquinoline | 2005-43-8 [chemicalbook.com]
- 2. 2-Bromoquinoline CAS#: 2005-43-8 [m.chemicalbook.com]
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